Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It has a molecular weight of 297.78 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
1. Synthesis and Characterization
- Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is a notable compound utilized in the synthesis of several biologically active compounds, such as crizotinib. One study highlights the synthesis of a similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The total yield of the synthesis was reported to be 49.9% (Kong et al., 2016).
2. Structural Studies
- The compound's analogs have been studied extensively for their molecular structure and crystallography. For instance, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized and its structure was determined, revealing a dihedral angle between the pyrazole ring and the piperidine ring, which may have implications for its reactivity and interaction with biological molecules (Richter et al., 2009).
3. Biological Evaluation
- Some derivatives of the compound have been synthesized and evaluated for biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, followed by screening for its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, highlighting its potential in medicinal chemistry (Sanjeevarayappa et al., 2015).
4. X-ray Diffraction Studies
- X-ray diffraction studies have been conducted on similar compounds to understand their molecular geometry and interactions. For example, X-ray studies were conducted on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which is structurally similar to tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate. These studies reveal crucial information about molecular packing, hydrogen bonding, and structural conformation (Didierjean et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHWVQHGSSFVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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